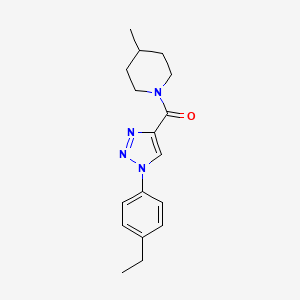

![molecular formula C21H20N2O4 B2586631 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide CAS No. 946245-47-2](/img/structure/B2586631.png)

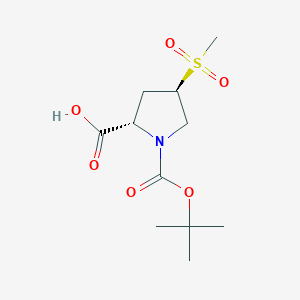

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.

BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Chemistry and Heterocyclic Compound Development

Cyclopropanation Processes and Heterocyclic Systems : Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a remarkable cyclopropanation process. This work highlighted the creation of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems and new types of heterocyclic systems, indicating the compound's role in developing novel chemical structures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Photoredox Catalysis in Organic Synthesis : Liu et al. (2018) demonstrated the use of visible-light-promoted tandem annulation involving N-(o-ethynylaryl)acrylamides for synthesizing cyclopenta[c]quinolin-4(5H)-ones. This research underscores the utility of photoredox catalysis in constructing complex organic frameworks, highlighting the potential for creating diverse quinoline derivatives (Liu, Song, Luo, & Li, 2018).

Pharmacological Applications

Cancer Chemoresistance and Angiogenesis Inhibition : Mudududdla et al. (2015) investigated compounds structurally related to quinoline derivatives for their ability to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This research provides insights into the therapeutic potential of quinoline derivatives in cancer treatment, particularly in reversing multi-drug resistance (Mudududdla et al., 2015).

Antipsychotic Potential of Heterocyclic Carboxamides : Norman et al. (1996) synthesized and evaluated heterocyclic analogs of 1192U90 for potential antipsychotic effects. This study contributes to the understanding of the structure-activity relationships (SAR) of quinoline derivatives, emphasizing their relevance in developing new therapeutic agents for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Novel Quinolone Derivatives for Drug Development

CFTR Potentiator for Cystic Fibrosis : Hadida et al. (2014) discovered quinolinone-3-carboxamide as a potent CFTR potentiator, leading to the development of ivacaftor (VX-770), an FDA-approved drug for treating cystic fibrosis patients with the G551D mutation. This example illustrates the role of quinoline derivatives in addressing specific genetic mutations in chronic diseases (Hadida et al., 2014).

作用機序

Target of Action

The primary target of the compound N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide, also known as VU0490009-1, is the protein G1 to S phase transition 1 (GSPT1) . GSPT1 plays a central role in mRNA translation .

Mode of Action

VU0490009-1 is a cereblon E3 ligase modulator and a first-in-class small molecule that drives the binding of GSPT1 to cereblon, resulting in the proteasome-dependent degradation of GSPT1 . This interaction leads to the activation of an integrated stress response that results in acute myeloid leukemia (AML) cell death .

Biochemical Pathways

The degradation of GSPT1 by VU0490009-1 affects the mRNA translation pathway . The loss of GSPT1 triggers the integrated stress response (ISR), leading to cell death . The ISR is a cellular pathway activated by various stress conditions and leads to a reduction in general protein synthesis while increasing the production of specific stress response proteins .

Pharmacokinetics

The pharmacokinetics of VU0490009-1 are currently under investigation in a phase 1 clinical trial . The study aims to evaluate the drug’s tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy . The results of this study will provide valuable information about the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.

Result of Action

The action of VU0490009-1 results in the rapid induction of apoptosis in AML cells . This is achieved through the degradation of GSPT1, which triggers the ISR and leads to cell death . The compound has demonstrated antileukemic activity as a single agent and is currently under investigation in patients with AML .

Action Environment

The action, efficacy, and stability of VU0490009-1 can be influenced by various environmental factors. These factors could include the presence of other drugs, the patient’s health status, and genetic factors that may affect the drug’s metabolism. The ongoing phase 1 clinical trial will provide more insights into these factors .

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c24-20(15-5-8-18-19(11-15)27-12-26-18)22-16-6-7-17-14(10-16)2-1-9-23(17)21(25)13-3-4-13/h5-8,10-11,13H,1-4,9,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRPQOVJRJRMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)

![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)

![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)

![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)

![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)